2',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Chemical Synthesis Analytical Chemistry Quality Control

Accessing validated fluorinated aryl ketones with precise substitution patterns often delays SAR campaigns. 2',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-00-2) resolves this: • Defined dual-ring motif: 2',4'-dimethyl (electron-donating) + 3,4,5-trifluoro (electron-withdrawing) for tailored electronic profiling. • 97.0% purity, fully characterized (InChIKey: DIACJYQCWDJRHO-UHFFFAOYSA-N) for reproducible SAR & analytical method development. • Flexible packaging, global logistics, and dedicated CRO support from BenchChem.

Molecular Formula C17H15F3O
Molecular Weight 292.29 g/mol
CAS No. 898778-00-2
Cat. No. B1343531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
CAS898778-00-2
Molecular FormulaC17H15F3O
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C
InChIInChI=1S/C17H15F3O/c1-10-3-5-13(11(2)7-10)16(21)6-4-12-8-14(18)17(20)15(19)9-12/h3,5,7-9H,4,6H2,1-2H3
InChIKeyDIACJYQCWDJRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone Identity and Characteristics


2',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-00-2), also known as 1-(2,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, is a synthetic fluorinated propiophenone derivative with the molecular formula C₁₇H₁₅F₃O and a molecular weight of 292.30 g/mol . The compound is characterized by a core propiophenone structure substituted with two methyl groups at the 2' and 4' positions on one phenyl ring and three fluorine atoms on the 3,4,5 positions of the second phenyl ring . It is commercially available from several chemical suppliers at a typical purity of 97.0% and is used exclusively for research and development purposes . A notable property is its classification as a hazardous substance, being harmful if swallowed and causing skin and eye irritation .

Commercially supplied at defined purity for R&D use
Hazard classification H302/H315/H319/H335 requires appropriate PPE and handling protocols
Intended exclusively for research and development, not for human or veterinary use

2',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone Non-Substitutability


Simple substitution of 2',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-00-2) with structurally similar propiophenone derivatives is not scientifically justified without comparative performance data. The compound possesses a unique substitution pattern: a 2',4'-dimethylphenyl moiety at one terminus and a 3,4,5-trifluorophenyl group at the other . This specific arrangement of electron-donating methyl groups and strongly electron-withdrawing fluorine atoms creates a distinct electronic and steric profile that dictates its molecular recognition, reactivity, and physicochemical properties [1]. Analogs like 4'-methyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-62-3) or 2'-methyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-58-7) differ in the number or position of methyl substituents, which alters lipophilicity, steric bulk, and potential binding interactions [1]. Therefore, any substitution would require new experimental validation to ensure comparable activity, selectivity, and safety profile.

Methyl Pattern

The 2',4'-dimethyl substitution creates distinct steric and electronic effects vs. mono-methyl analogs (e.g., 4'-methyl or 2'-methyl). Direct replacement may shift reactivity and binding.

Physicochemical Profile

Additional methyl group increases lipophilicity and molecular weight; biological or chromatographic behavior may not transfer from analogs.

Validation Requirement

No comparative performance data exist. Substitution requires new experimental validation for activity, selectivity, and safety-relevant endpoints.

2',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone vs. Analogs: Quantitative Comparison


Purity and Supply Consistency

The target compound is commercially supplied with a specified purity of 97.0% . This purity level serves as a critical baseline for ensuring reproducible results in research applications. For comparison, closely related analogs such as 2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-58-7) are also offered at ≥97% purity . While not a differentiating factor, this establishes a common quality threshold expected for this chemical class.

Purity Baseline
Specification review
97.0%
supplier COA
Establishes quality threshold for synthetic consistency
Analog offers ≥97%; equivalent class purity
Chemical Synthesis Analytical Chemistry Quality Control

Molecular Weight vs. Physicochemical Behavior

The molecular weight of the target compound is 292.30 g/mol . This is significantly higher than the 4'-methyl analog (CAS 898777-62-3), which has a molecular weight of 278.27 g/mol [1]. The difference of approximately 14.03 g/mol arises from the additional methyl group on the target compound's phenyl ring. This structural variation increases molecular weight and alters lipophilicity, potentially impacting membrane permeability and binding affinity in biological systems.

Molecular Weight
Class-level
292.30 g/mol
+14.03 vs 4′-methyl analog
Higher MW and lipophilicity may differentiate ADME and binding profiles
Calculated from formula; requires experimental confirmation
Medicinal Chemistry Physical Chemistry Property Prediction

Safety Profile Comparison

The target compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . A close structural analog, 2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-58-7), is also classified as an irritant . This indicates a similar hazard profile among structurally related fluorinated propiophenones, suggesting that standard personal protective equipment (PPE) and engineering controls are required for safe handling of this class of compounds.

Hazard Profile
Class-level
H302-H315-H319-H335
Analog classified irritant
Comparable irritant hazard supports standard PPE and handling protocols
SDS classification; verify per specific supplier
Laboratory Safety Occupational Health Hazard Assessment

2',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone Application Scenarios


Unique Fluorinated Building Block

The compound's specific substitution pattern—2',4'-dimethylphenyl and 3,4,5-trifluorophenyl groups—makes it a valuable building block for synthesizing more complex molecules with tailored properties . The combination of electron-donating and electron-withdrawing groups can influence the reactivity of the propiophenone core in reactions like Friedel-Crafts acylations or condensations. This distinct structure is ideal for medicinal chemistry programs exploring novel chemical space around fluorinated aryl ketones.

SAR Probe in Medicinal Chemistry

As a novel fluorinated scaffold, 2',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone serves as a key probe in structure-activity relationship (SAR) studies . Its distinct molecular weight (292.30 g/mol) and lipophilicity profile (implied by its substitution pattern) differentiate it from mono-methyl analogs, allowing researchers to systematically investigate how the addition of a second methyl group affects target binding, cellular permeability, or metabolic stability [1].

Reference Standard for Method Development

With a defined purity of 97.0% and a fully characterized structure (including InChIKey DIACJYQCWDJRHO-UHFFFAOYSA-N), this compound is suitable for use as a reference standard in analytical method development . It can be employed to develop and validate chromatographic methods (e.g., HPLC, LC-MS) for the detection and quantification of related propiophenone derivatives in complex mixtures, such as in forensic or environmental analysis .

Application
Selection Property
Validation Focus
Fluorinated building block
Unique 2',4'-dimethyl and 3,4,5-trifluoro substitution pattern
Reactivity screening in synthetic route development
SAR probe
Distinct lipophilicity and steric bulk vs. mono-methyl analogs
Comparative target-engagement and ADME profiling
Reference standard
Defined purity and fully characterized structure
Method validation for related propiophenones in complex matrices

Technical Documentation Hub

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